molecular formula C17H19ClN4 B5753661 N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine

N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B5753661
M. Wt: 314.8 g/mol
InChI Key: GCFMQHIGQGENPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine, commonly known as CP-55940, is a synthetic cannabinoid compound. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

CP-55940 is a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological and biochemical effects. CB1 receptors are predominantly found in the brain and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in immune cells and are involved in the regulation of immune function.
Biochemical and Physiological Effects
CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including dopamine, serotonin, and noradrenaline. It has also been shown to modulate the release of cytokines and chemokines, which are involved in the regulation of immune function. CP-55940 has been shown to have potent analgesic and anti-inflammatory effects, which are mediated through the activation of CB1 and CB2 receptors. It has also been shown to have anxiolytic and antidepressant effects, which are mediated through the modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

CP-55940 has several advantages for lab experiments. It is a potent and selective agonist of cannabinoid receptors, which allows for the precise modulation of these receptors in experimental settings. It is also relatively stable and can be easily synthesized in large quantities. However, CP-55940 has several limitations for lab experiments. It has been shown to have psychoactive effects in animal models, which can confound experimental results. It is also relatively expensive compared to other synthetic cannabinoids.

Future Directions

CP-55940 has several potential future directions for research. It has been shown to have potent anti-cancer effects in animal models, and further research is needed to investigate its potential as an anti-cancer agent in humans. It has also been shown to have potential as a treatment for various neurological and psychiatric disorders, including schizophrenia and epilepsy. Further research is needed to investigate its potential in these areas. Finally, CP-55940 has potential as a tool for the study of cannabinoid receptors and their physiological and biochemical effects. Further research is needed to fully understand the mechanisms of action of CP-55940 and its potential therapeutic applications.

Synthesis Methods

CP-55940 is synthesized by the reaction of 4-chlorobenzylidene malononitrile with 4-(2-pyridyl)piperazine in the presence of a base. The reaction yields a yellowish-brown solid, which is further purified using column chromatography to obtain pure CP-55940. The synthesis method is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

CP-55940 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. It has also been investigated for its potential as an anti-cancer agent. CP-55940 has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4/c1-14(15-5-7-16(18)8-6-15)20-22-12-10-21(11-13-22)17-4-2-3-9-19-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFMQHIGQGENPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)ethanimine

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